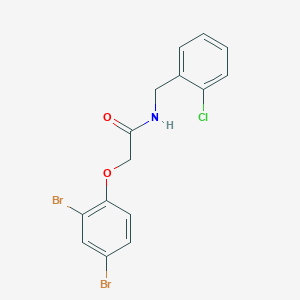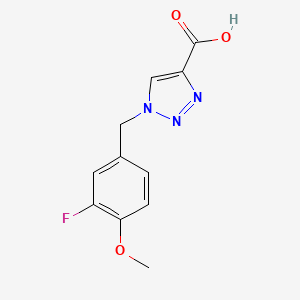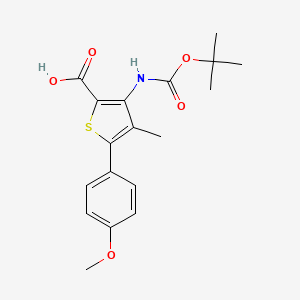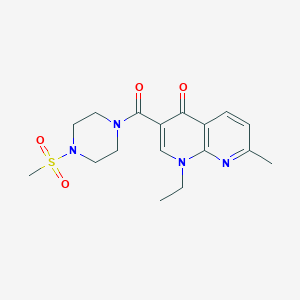
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethylating and methylating agents.
Attachment of the piperazine moiety: Nucleophilic substitution reactions with piperazine derivatives.
Sulfonylation: Introduction of the methylsulfonyl group using sulfonylating agents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one: can be compared with other naphthyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methylsulfonyl group and the piperazine moiety, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C17H22N4O4S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
1-ethyl-7-methyl-3-(4-methylsulfonylpiperazine-1-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C17H22N4O4S/c1-4-19-11-14(15(22)13-6-5-12(2)18-16(13)19)17(23)20-7-9-21(10-8-20)26(3,24)25/h5-6,11H,4,7-10H2,1-3H3 |
InChI 键 |
FAQYDGOFUHVDEZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


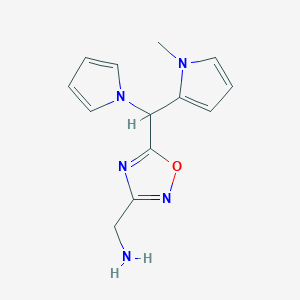
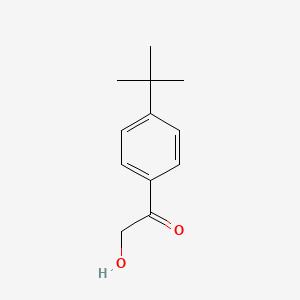
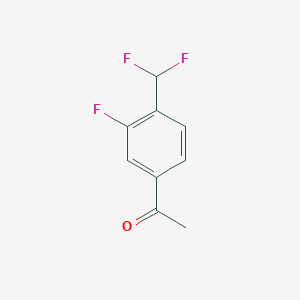
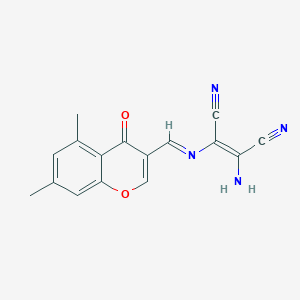
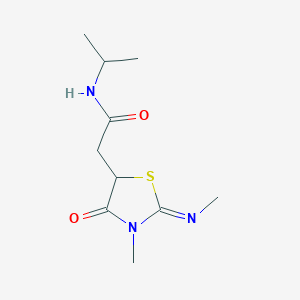



![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)

